molecular formula C11H15ClN2O3 B2713043 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione CAS No. 923155-67-3

1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione

Cat. No.: B2713043
CAS No.: 923155-67-3
M. Wt: 258.7
InChI Key: YQYBUNIJKFFJKB-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-1,4-diazaspiro[55]undecane-3,5-dione is a spirocyclic compound characterized by a unique structure that includes a chloroacetyl group and a diazaspiro undecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione typically involves the reaction of a suitable diazaspiro compound with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide, while oxidation can produce a ketone or carboxylic acid .

Scientific Research Applications

1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1-(2-chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3/c12-6-9(16)14-7-8(15)13-10(17)11(14)4-2-1-3-5-11/h1-7H2,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYBUNIJKFFJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC(=O)CN2C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923155-67-3
Record name 1-(2-chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione
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